molecular formula C17H11F2NO3 B2801379 (5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate CAS No. 880412-70-4

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate

Cat. No.: B2801379
CAS No.: 880412-70-4
M. Wt: 315.276
InChI Key: RZSRVJQBZWMTQH-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to a 2,6-difluorobenzoate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate typically involves the reaction of 5-phenyl-1,2-oxazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate
  • (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
  • (5-Phenyl-1,2-oxazol-3-yl)methyl 3,5-difluorobenzoate

Uniqueness

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c18-13-7-4-8-14(19)16(13)17(21)22-10-12-9-15(23-20-12)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSRVJQBZWMTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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